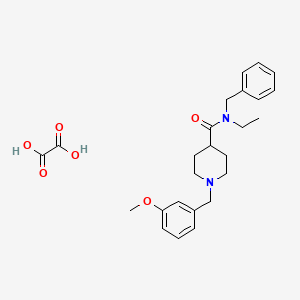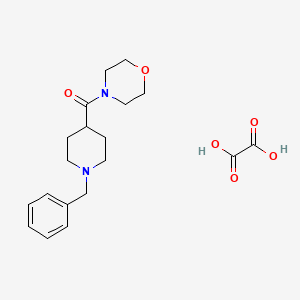![molecular formula C19H32N2O6 B3950167 [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950167.png)
[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
概要
説明
[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a morpholine ring, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclohexylmethyl chloride, piperidine, morpholine, and oxalic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may have potential as a therapeutic agent for various conditions, depending on its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties, such as polymers or coatings. Its reactivity and stability make it a valuable component in various industrial applications.
作用機序
The mechanism of action of [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific context in which the compound is used. For example, in a biological setting, it may inhibit or activate certain enzymes, while in a chemical context, it may act as a catalyst or reactant in various reactions.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
What sets [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid apart from these similar compounds is its unique combination of a piperidine ring, a morpholine ring, and an oxalic acid moiety. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.C2H2O4/c20-17(19-10-12-21-13-11-19)16-6-8-18(9-7-16)14-15-4-2-1-3-5-15;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIKQFUZCXVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950092.png)

![N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950106.png)
![N-benzyl-N-ethyl-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950109.png)
![N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950120.png)
![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950125.png)
![N-benzyl-1-[4-(benzyloxy)benzyl]-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950135.png)

![2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950169.png)
![[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950176.png)
![[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950184.png)
![[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950191.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid](/img/structure/B3950197.png)
